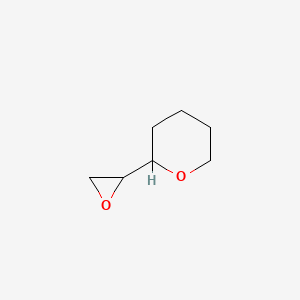

2-(Oxiran-2-yl)oxane

Description

2-(Oxiran-2-yl)oxane (CAS No. 1339849-51-2), also known as 4-(oxiran-2-yl)oxane, is an epoxy-functionalized oxane derivative. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol (calculated from atomic masses). The compound features a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with an oxirane (epoxide) group. The SMILES notation for the compound is O1CC1C1CCOCC1, reflecting the fused cyclic ether and epoxide moieties .

The epoxide group imparts high reactivity due to its strained three-membered ring, making the compound valuable in polymerization, cross-linking, and synthetic organic chemistry. Applications include its use as a precursor in pharmaceuticals (e.g., analogs of NPS 2143, as seen in epoxide-containing intermediates ) and materials science.

Properties

IUPAC Name |

2-(oxiran-2-yl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-4-8-6(3-1)7-5-9-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBPJRUSKYFWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-yl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diol precursor. For example, the reaction of 1,2-dihydroxyhexane with a suitable dehydrating agent can lead to the formation of the oxirane ring, followed by cyclization to form the tetrahydropyran ring.

Another method involves the use of epoxide ring-opening reactions. For instance, the reaction of an epoxide with a nucleophile such as an alcohol can lead to the formation of the desired compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-yl)oxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Diols or other oxidized derivatives.

Reduction: Alcohols or other reduced products.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(Oxiran-2-yl)oxane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and cyclic ethers.

Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)oxane involves its reactivity as an epoxide and a cyclic ether. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming various intermediates and products. The tetrahydropyran ring can also participate in reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heteroatom Substituents

2-(Organylselanyl)oxane Derivatives

Three selenium-containing analogs— (II) , (III) , and (IV) —share the 2-(organylselanyl)oxane framework. These compounds differ in substituents attached to selenium, such as aryl or alkyl groups (e.g., 4-chlorophenylselanyl in compound (I) ) . Key comparisons include:

- Reactivity : Selenium’s redox activity enables participation in radical reactions, unlike the epoxide group in 2-(Oxiran-2-yl)oxane, which undergoes nucleophilic ring-opening.

- Stability : Selenium derivatives may exhibit lower thermal stability due to weaker C–Se bonds compared to C–O bonds in epoxides.

2-(Oxiran-2-yl)ethane Sulfonyl Derivatives

- 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride (CAS 1640118-61-1, C₄H₇ClO₃S ): Features a sulfonyl chloride group adjacent to the epoxide. The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, enabling nucleophilic substitution (e.g., with amines or alcohols). Its predicted boiling point is 264.8°C , significantly higher than this compound due to polar sulfonyl interactions .

- 2-(Oxiran-2-yl)ethane-1-sulfonyl fluoride (Enamine Ltd, C₄H₇FO₃S ): Similar reactivity to the chloride analog but with fluorine’s electronegativity influencing hydrolysis rates .

Epoxide-Functionalized Heterocycles

3-[2-(Oxiran-2-yl)ethyl]imidazolium Salts

A bis-epoxy imidazolium salt (compound 18 in ) contains two epoxide groups linked to an aromatic imidazolium core. This structure enables dual reactivity: epoxide ring-opening and ionic interactions via the imidazolium cation. Such compounds are used in cross-linked polymers or ionic liquids, contrasting with the single epoxide in this compound .

2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)phenoxy]oxane-3,4,5-triol

This glycoside derivative () incorporates a hydroxylated oxane ring with a phenolic substituent. While lacking an epoxide, its hydroxyl groups enable hydrogen bonding, increasing water solubility compared to the hydrophobic this compound .

Data Table: Key Properties of this compound and Analogs

Biological Activity

2-(Oxiran-2-yl)oxane, also known as 2-(epoxy-2-yl)oxane, is a heterocyclic organic compound notable for its unique structure combining an oxirane (epoxide) and an oxane (tetrahydropyran) ring. This compound has garnered attention for its potential biological activities, particularly in drug development and environmental applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : Approximately 128.17 g/mol

- Structure : Contains both a three-membered epoxide and a five-membered oxane ring, contributing to its high ring strain and reactivity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological molecules, influencing several biochemical pathways. Its reactivity allows it to modify enzyme activity and affect protein functions, which may have implications for metabolic processes.

Potential Mechanisms:

- Enzyme Modification : The compound can alter enzyme activity through covalent modification, potentially affecting metabolic pathways.

- Protein Interaction : It may interact with specific protein targets, leading to changes in function or activity.

- Biochemical Pathways : Initial studies suggest involvement in pathways related to drug metabolism and detoxification.

Case Studies and Research Findings

-

Drug Development Applications :

- Studies have shown that this compound can serve as a precursor in the synthesis of pharmaceuticals due to its ability to undergo polymerization and ring-opening reactions. These reactions can lead to the formation of bioactive compounds with enhanced pharmacokinetic properties.

- Its epoxide group is particularly reactive, making it suitable for drug delivery systems where controlled release is essential.

-

Environmental Applications :

- The compound's reactivity has been harnessed in environmental science for the degradation of pollutants through oxidation reactions. This application leverages its ability to transform or degrade environmental contaminants effectively.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran | Five-membered ring | Commonly used as a solvent; less reactive than oxirane. |

| Oxetane | Four-membered ring | Stable structure; used in medicinal chemistry. |

| Epoxide | Three-membered ring | Highly reactive; serves as a key intermediate in syntheses. |

| 3-(Oxiran-2-yl)oxane | Heterocyclic compound | Contains both oxirane and oxane rings; unique reactivity profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.